![molecular formula C12H23Cl3S2 B14386461 1-{[2,2,2-Trichloro-1-(pentylsulfanyl)ethyl]sulfanyl}pentane CAS No. 88649-69-8](/img/structure/B14386461.png)
1-{[2,2,2-Trichloro-1-(pentylsulfanyl)ethyl]sulfanyl}pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[2,2,2-Trichloro-1-(pentylsulfanyl)ethyl]sulfanyl}pentane is an organic compound characterized by the presence of trichloro and sulfanyl groups attached to a pentane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[2,2,2-Trichloro-1-(pentylsulfanyl)ethyl]sulfanyl}pentane typically involves the reaction of 2,2,2-trichloroethanol with pentylthiol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 2,2,2-trichloroethanol is replaced by the pentylthiol group, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts and controlled reaction environments to facilitate the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-{[2,2,2-Trichloro-1-(pentylsulfanyl)ethyl]sulfanyl}pentane undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The trichloro groups can be reduced to dichloro or monochloro groups using reducing agents like lithium aluminum hydride.
Substitution: The trichloro groups can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, sodium hydroxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dichloro or monochloro derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
1-{[2,2,2-Trichloro-1-(pentylsulfanyl)ethyl]sulfanyl}pentane has several applications in scientific research:
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-{[2,2,2-Trichloro-1-(pentylsulfanyl)ethyl]sulfanyl}pentane involves its interaction with molecular targets through its trichloro and sulfanyl groups. These groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their structure and function. The compound may also generate reactive intermediates that can further interact with cellular components, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-{[2,2,2-Trichloro-1-(methylsulfanyl)ethyl]sulfanyl}pentane
- 1-{[2,2,2-Trichloro-1-(ethylsulfanyl)ethyl]sulfanyl}pentane
- 1-{[2,2,2-Trichloro-1-(butylsulfanyl)ethyl]sulfanyl}pentane
Uniqueness
1-{[2,2,2-Trichloro-1-(pentylsulfanyl)ethyl]sulfanyl}pentane is unique due to its specific combination of trichloro and pentylsulfanyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
88649-69-8 |
|---|---|
Molecular Formula |
C12H23Cl3S2 |
Molecular Weight |
337.8 g/mol |
IUPAC Name |
1-(2,2,2-trichloro-1-pentylsulfanylethyl)sulfanylpentane |
InChI |
InChI=1S/C12H23Cl3S2/c1-3-5-7-9-16-11(12(13,14)15)17-10-8-6-4-2/h11H,3-10H2,1-2H3 |
InChI Key |
XQJRWFKZYUHGBI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCSC(C(Cl)(Cl)Cl)SCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-[1-(4-methylbenzene-1-sulfonyl)-1H-indol-3-yl]propanoate](/img/structure/B14386386.png)

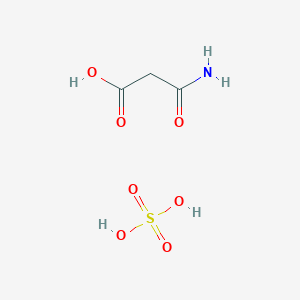
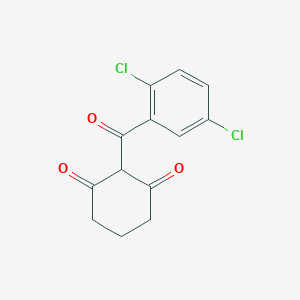
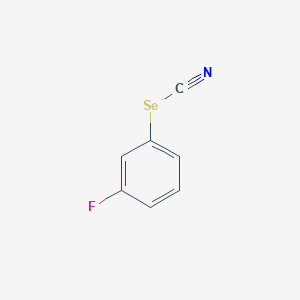
![3-Cyano-1-[(4-fluorophenyl)methyl]quinolin-1-ium](/img/structure/B14386416.png)
![{2-[(Diazonioacetyl)oxy]ethyl}(trimethyl)ammonium diiodide](/img/structure/B14386421.png)
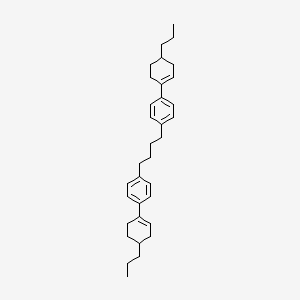
![2-[(2-Oxo-2-phenylethyl)sulfanyl]-1-phenylethyl acetate](/img/structure/B14386436.png)

![2-Methyl-N-[4-(5-oxo-4,5-dihydropyrazin-2-yl)phenyl]propanamide](/img/structure/B14386452.png)
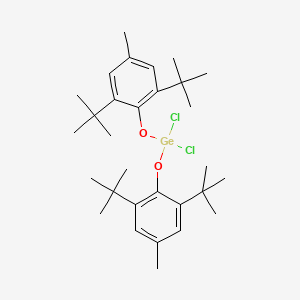
![Diethyl [1-(furan-2-yl)-5-methyl-3-oxohex-4-en-1-yl]phosphonate](/img/structure/B14386469.png)

